molecular formula C24H24ClN5O2 B6479864 9-benzyl-3-[(4-chlorophenyl)methyl]-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione CAS No. 876151-86-9

9-benzyl-3-[(4-chlorophenyl)methyl]-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione

Cat. No.: B6479864
CAS No.: 876151-86-9
M. Wt: 449.9 g/mol
InChI Key: CSNCACHAUPBWET-UHFFFAOYSA-N
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Description

Organic compounds are usually described by their molecular formula, structure, and functional groups. The IUPAC name is also used for precise identification .


Synthesis Analysis

The synthesis of organic compounds often involves various chemical reactions, including addition, substitution, elimination, and rearrangement reactions .


Molecular Structure Analysis

Techniques like NMR spectroscopy, IR spectroscopy, and X-ray crystallography are used to determine the molecular structure .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, which describes the precise sequence of chemical events that lead to the product .


Physical and Chemical Properties Analysis

This includes studying properties like boiling point, melting point, solubility, density, and reactivity .

Mechanism of Action

If the compound has biological activity, its mechanism of action in the body would be studied. This could involve binding to specific proteins or other molecules, and causing a change in their activity .

Safety and Hazards

The safety profile of the compound would be assessed, including its toxicity and potential hazards. This information is crucial for handling and storage .

Future Directions

This could involve potential applications of the compound, based on its properties and activities. It could also involve further studies to explore unknown aspects of the compound .

Properties

IUPAC Name

9-benzyl-3-[(4-chlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN5O2/c1-16-12-28(14-17-6-4-3-5-7-17)23-26-21-20(29(23)13-16)22(31)30(24(32)27(21)2)15-18-8-10-19(25)11-9-18/h3-11,16H,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSNCACHAUPBWET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)Cl)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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